molecular formula C11H13NO2 B8814465 Methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Cat. No. B8814465
M. Wt: 191.23 g/mol
InChI Key: NSDLEELVPNRYRH-UHFFFAOYSA-N
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Patent
US07183273B2

Procedure details

To a cold (−78° C.), stirred solution of 5,6,7,8-tetrahydroquinoline (0.713 g, 5.35 mmol) in dry THF (50 mL) was added tert-butyllithium (1.7 M in pentane, 4.5 mL, 7.65 mmol). The initially colorless solution turned deep red. After one hour, CO2 gas was bubbled through the reaction mixture for 15 minutes. The red color faded and the solution became cloudy and colorless. The reaction mixture was warmed to room temperature, treated with water (30 mL), and diluted with diethyl ether (30 mL). The phases were separated and the aqueous phase was extracted with ether (3×30 mL). The aqueous phase was concentrated under reduced pressure to provide a white solid. Methanol (50 mL) was added to the solid followed by the dropwise addition of concentrated H2SO4 (˜1 mL) until the mixture became homogenous. The resultant solution was heated to reflux overnight and then was cooled to room temperature. The solution was concentrated and the residue was dissolved in saturated aqueous Na2CO3 (30 mL) and CH2Cl2 (30 mL). The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×30 mL). The combined organic extracts were dried (Na2SO4) and concentrated. Purification of the crude material by radial chromatography on silica gel (4 mm plate, 20:1 CH2Cl2—-CH3OH) provided 8-carbomethoxy-5,6,7,8-tetrahydroquinoline (0.724 g, 72%) as a pale yellow oil. 1H NMR (CDCl3) δ 1.72–1.82 (m, 1H), 1.92–2.03 (m, 1H), 2.12–2.24 (m, 2H), 2.71–2.91 (m, 2H), 3.74 (s, 3H), 3.98 (dd, 1H, J=6.6, 6.6 Hz), 7.09 (dd, 1H, J=7.8, 4.8 Hz), 7.40 (dd, 1H, J=7.5, 0.9 Hz), 8.40 (d, 1H, J=4.8 Hz); 13C NMR (CDCl3) δ 20.68, 27.31, 28.70, 48.55, 52.40, 122.39, 132.83, 137.48, 147.60, 154.13, 175.13. ES-MS m/z 192(M+H).
Quantity
0.713 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])(C)(C)C.C[OH:17].OS(O)(=O)=O.C1[CH2:27][O:26][CH2:25]C1>>[C:25]([CH:9]1[C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[CH2:6][CH2:7][CH2:8]1)([O:26][CH3:27])=[O:17]

Inputs

Step One
Name
Quantity
0.713 g
Type
reactant
Smiles
N1=CC=CC=2CCCCC12
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
CO2 gas was bubbled through the reaction mixture for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
treated with water (30 mL)
ADDITION
Type
ADDITION
Details
diluted with diethyl ether (30 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (3×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous phase was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a white solid
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in saturated aqueous Na2CO3 (30 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by radial chromatography on silica gel (4 mm plate, 20:1 CH2Cl2—-CH3OH)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OC)C1CCCC=2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 0.724 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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